K2CO3-promoted formation of aryl esters from primary aryl amides by the acyl–acyl exchange process†
Organic & Biomolecular Chemistry Pub Date: 2016-03-22 DOI: 10.1039/C6OB00187D
Abstract
A new acyl–acyl exchange reaction has been developed for the formation of aryl esters from primary aryl amides. The reaction could occur under mild reaction conditions with catalytic quantities of K2CO3, and could afford moderate to good yields of the desired products.

Recommended Literature
- [1] Comparison of X-ray patterns and Raman spectra of n= 2 and 3 Aurivillius phases by principal component analysis
- [2] Fingerprinting and aging of ink by easy ambient sonic-spray ionization mass spectrometry†
- [3] Colonising new frontiers—microarrays reveal biofilm modulating polymers†
- [4] Polymer-based photocathodes with a solution-processable cuprous iodide anode layer and a polyethyleneimine protective coating†
- [5] Non-Arrhenius viscosity related to short-time ion dynamics in a fragile molten salt†
- [6] Living radical polymerization of vinyl acetate mediated by iron(iii) acetylacetonate in the presence of a reducing agent
- [7] Both monovalent cations and plectin are potent modulators of mechanical properties of keratin K8/K18 networks†
- [8] Modulation of the magnetic and photophysical properties in 3d–4f and 4f–4f′ heterobimetallic complexes involving a tetrathiafulvalene-based ligand†
- [9] EPR of trans-stilbene radical cations formed in zeolite cavities: a new approach to study the zeolite void space
- [10] Homolytic aromatic substitution. Part VIII. Partial rate factors for the phenylation of toluene
